molecular formula C12H6BrClN2S B12064919 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 827614-32-4

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B12064919
CAS No.: 827614-32-4
M. Wt: 325.61 g/mol
InChI Key: UWHBQXKQSFQUHD-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a 4-bromophenyl group at the 7-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with thiourea to form the thieno[3,2-d]pyrimidine core, followed by chlorination at the 4-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[3,2-d]pyrimidine derivative, while electrophilic substitution can introduce additional functional groups onto the bromophenyl ring .

Scientific Research Applications

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit adenosine kinase, leading to increased levels of adenosine and subsequent analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of novel compounds with tailored properties for various applications.

Properties

CAS No.

827614-32-4

Molecular Formula

C12H6BrClN2S

Molecular Weight

325.61 g/mol

IUPAC Name

7-(4-bromophenyl)-4-chlorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H

InChI Key

UWHBQXKQSFQUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Br

Origin of Product

United States

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